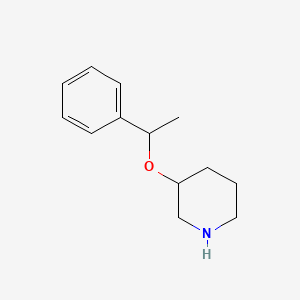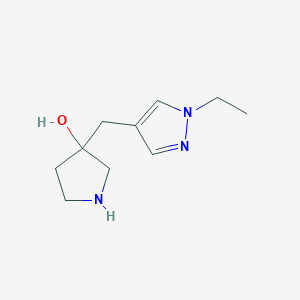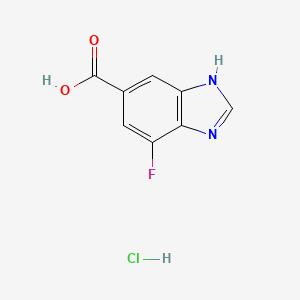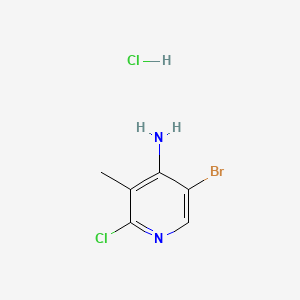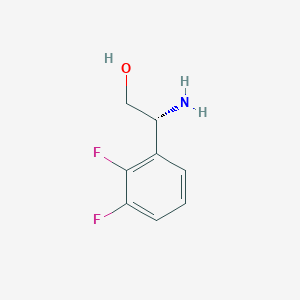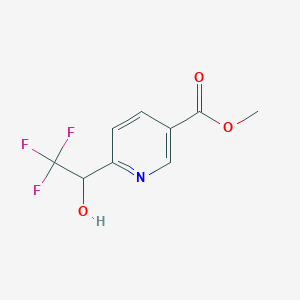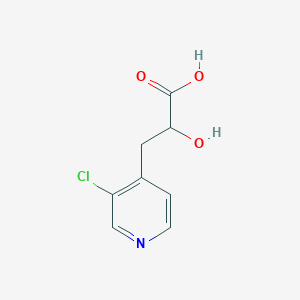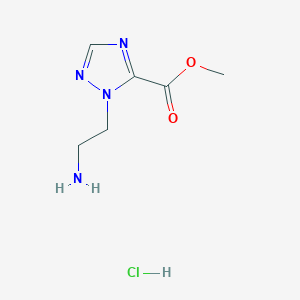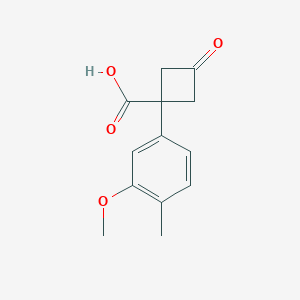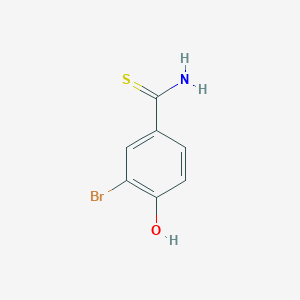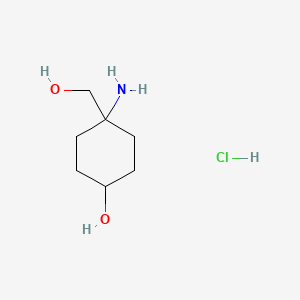
1-Amino-4-hydroxy-cyclohexanemethanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is a chemical compound with the molecular formula C7H15NO2. It is a derivative of cyclohexanemethanol, featuring an amino group and a hydroxyl group on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-hydroxy-cyclohexanemethanol, followed by the conversion of the resulting amine to its hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride may involve large-scale reduction processes using continuous flow reactors. This ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated cyclohexanemethanol derivatives.
Scientific Research Applications
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
1-Amino-4-hydroxy-cyclohexane: Lacks the methanol group, resulting in different chemical properties.
1-Amino-4-hydroxy-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
1-Amino-4-hydroxy-cyclohexanemethanol: The base compound without the hydrochloride salt.
Uniqueness: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-amino-4-(hydroxymethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(5-9)3-1-6(10)2-4-7;/h6,9-10H,1-5,8H2;1H |
InChI Key |
HIMJCIANSBJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





